molecular formula C7H4ClF4NO B13553770 5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine CAS No. 130318-81-9

5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine

Cat. No.: B13553770
CAS No.: 130318-81-9
M. Wt: 229.56 g/mol
InChI Key: KSCDKYJNCYEHAD-UHFFFAOYSA-N
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Description

5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine is a chemical compound that belongs to the class of fluorinated heterocyclic compounds These compounds are known for their unique properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, fluorinated alcohols, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with its targets, leading to increased binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline
  • 2’-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
  • 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane

Uniqueness

Compared to similar compounds, 5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine stands out due to its unique combination of a pyridine ring and multiple fluorine atoms. This structure imparts distinct electronic properties, making it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets .

Properties

CAS No.

130318-81-9

Molecular Formula

C7H4ClF4NO

Molecular Weight

229.56 g/mol

IUPAC Name

5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoropyridine

InChI

InChI=1S/C7H4ClF4NO/c8-6(10)7(11,12)14-4-1-2-5(9)13-3-4/h1-3,6H

InChI Key

KSCDKYJNCYEHAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)Cl)(F)F)F

Origin of Product

United States

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